2-{[(Tert-butoxy)carbonyl](2-fluorophenyl)amino}acetic acid
Description
IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name for the compound is 2-[2-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid . This name is derived through the following structural analysis:
- Parent chain : Acetic acid serves as the foundational structure, with the carboxy group (-COOH) at position 1 and the substituted amino group at position 2.
- Amino substituents : The nitrogen atom of the amino group bears two substituents:
- A tert-butoxycarbonyl (Boc) group, formally identified as [(2-methylpropan-2-yl)oxycarbonyl].
- A 2-fluorophenyl group, which is a benzene ring substituted with a fluorine atom at the ortho position.
The numbering of the phenyl ring prioritizes the fluorine substituent at position 2, while the Boc group is appended via the nitrogen atom. The full structural formula can be represented as:
$$ \text{CH}3\text{COO}−\text{N}(\text{Boc})(\text{C}6\text{H}_4\text{F-2}) $$
Key Structural Features :
- Boc protection : The tert-butoxycarbonyl group shields the amino functionality, enabling selective reactivity at the carboxylic acid group during synthetic applications.
- Fluorophenyl moiety : The ortho-fluorine atom introduces steric and electronic effects, influencing molecular interactions and solubility.
| IUPAC Component | Structural Correspondence |
|---|---|
| "Acetic acid" | CH₃COOH backbone |
| "2-fluoro-N-..." | Fluorine at phenyl C2 |
| "(2-methylpropan-2-yl)oxycarbonyl" | Boc protecting group |
Alternative Naming Conventions in Chemical Literature
In non-IUPAC contexts, the compound is referenced using abbreviated or functional descriptors:
Semisystematic names :
Role-based descriptors :
| Common Name | Basis of Naming |
|---|---|
| N-Boc-2-fluorophenylglycine | Functional group prioritization |
| Boc-(2-F)Phg-OH | Abbreviated phenylglycine notation |
Classification Within Protected Amino Acid Derivatives
This compound belongs to the protected α-amino acid family, specifically categorized as follows:
Core classification :
- Protected amino acids : Derivatives where reactive groups (e.g., -NH₂) are chemically modified to prevent undesired reactions during synthesis.
- Boc-protected subclass : Characterized by acid-labile tert-butoxycarbonyl groups, which are removable via trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Functional subcategories :
| Classification Level | Description |
|---|---|
| Parent structure | Glycine (aminoacetic acid) |
| Protection strategy | Boc on α-amino group |
| Substituent type | Aromatic (2-fluorophenyl) |
Positional Isomerism in Fluorophenyl Derivatives
The compound exhibits structural isomerism based on the fluorine atom’s position on the phenyl ring:
Isomer types :
- Ortho (2-fluorophenyl) : Present in the compound, with fluorine at position 2.
- Meta (3-fluorophenyl) : Fluorine at position 3.
- Para (4-fluorophenyl) : Fluorine at position 4.
Impact of substitution patterns :
- Steric effects : Ortho substitution introduces steric hindrance between the fluorine and adjacent substituents, potentially affecting reaction kinetics.
- Electronic effects : Fluorine’s electronegativity alters electron density across the phenyl ring, influencing solubility and intermolecular interactions.
| Isomer | Fluorine Position | Key Characteristics |
|---|---|---|
| Ortho | C2 | Steric hindrance, polar interactions |
| Meta | C3 | Moderate electronic effects |
| Para | C4 | Symmetrical electron distribution |
Properties
Molecular Formula |
C13H16FNO4 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-[2-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17) |
InChI Key |
JGNSTBLUXLKAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-2-(2-Fluorophenyl)Acetic Acid
The starting material, 2-fluorophenylglycine, may be synthesized via:
Key Considerations:
Boc Protection of the Amine Group
The Boc protection step involves reacting 2-fluorophenylglycine with (Boc)₂O under basic conditions.
Method Adapted from N-Boc-DL-3-Fluorophenylglycine Synthesis:
-
Reagents :
-
2-Amino-2-(2-fluorophenyl)acetic acid (1.00 g, 5.91 mmol)
-
Di-tert-butyl dicarbonate [(Boc)₂O] (2.58 g, 11.8 mmol)
-
2N NaOH (29.6 mL, 59.1 mmol)
-
Tetrahydrofuran (THF)/water (1:1 v/v, 60 mL)
-
-
Procedure :
-
Suspend 2-fluorophenylglycine in THF/water.
-
Add NaOH and (Boc)₂O dropwise at 0°C.
-
Stir at room temperature (RT) for 15 hours.
-
Acidify to pH 1–2 with HCl, extract with ethyl acetate (EtOAc), and concentrate.
-
Comparative Analysis of Bases:
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | THF/water | RT | 15 | 69 |
| NaHCO₃ | Water | RT | 24 | 93 |
Data extrapolated from Boc-glycine synthesis.
Alternative Approaches and Industrial Scalability
One-Pot Protection-Purification Workflow
A patent-pending method for Boc-glycine demonstrates scalability improvements:
-
Reaction : Mix 2-fluorophenylglycine with NaHCO₃ in water (pH ≥10).
-
Boc Addition : Add (Boc)₂O in batches over 8 hours.
-
Workup :
-
Extract impurities with n-hexane.
-
Acidify to pH 1–3, extract product with dioxane.
-
Crystallize with n-hexane.
-
Advantages :
Solvent and Temperature Effects
-
THF/Water vs. Aqueous Systems :
-
Temperature Optimization :
Challenges and Mitigation Strategies
Competing Side Reactions
Purification Challenges
-
Impurity Profile : Unreacted starting material and di-Boc byproducts.
Industrial Applications and Case Studies
Pharmaceutical Intermediate Synthesis
The Boc-protected derivative serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-BOC-(2-Fluorophenyl)glycine undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group is protected by the BOC group, allowing for selective coupling at other sites.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Carbodiimides such as EDC or DCC in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: 2-Fluorophenylglycine.
Substitution: Various substituted phenylglycines depending on the nucleophile used.
Coupling: Peptides and other complex molecules with the amino group selectively protected.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of β-amino acids can exhibit significant antiviral properties. A notable study evaluated the antiviral activity of β-amino acid derivatives against the Tobacco Mosaic Virus (TMV). The results demonstrated that certain derivatives, similar to 2-{(Tert-butoxy)carbonylamino}acetic acid, displayed curative activities of up to 69.1% at concentrations of 500 μg/mL.
| Compound | Virus | Curative Activity (%) | Concentration (μg/mL) |
|---|---|---|---|
| A-192558 | TMV | 69.1 | 500 |
| A-87380 | TMV | 56.8 | 500 |
This suggests that structural modifications can enhance antiviral efficacy.
Antibacterial Activity
The presence of a fluorine atom in the phenyl ring of this compound is crucial for its antimicrobial activity. Studies have shown that compounds with similar structures effectively inhibit bacterial growth. A screening of various derivatives revealed that those containing halogenated aromatic substituents demonstrated enhanced potency against multiple bacterial strains.
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
These findings highlight the potential of this compound in developing new antibacterial agents.
Anticancer Activity
Preliminary studies suggest that β-amino acid derivatives may also possess anticancer properties. Research involving human cancer cell lines indicated a dose-dependent reduction in cell viability when treated with β-amino acid derivatives, with IC50 values ranging from 10 to 50 μM depending on the specific derivative tested.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical) | 25 |
| MCF7 (breast) | 30 |
| A549 (lung) | 40 |
The mechanisms by which these compounds exert their anticancer effects include inhibition of cell proliferation and induction of apoptosis.
Mechanism of Action
The mechanism of action of N-BOC-(2-Fluorophenyl)glycine primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality, allowing for selective reactions to occur at other sites. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-{(tert-butoxy)carbonylamino}acetic acid are compared below with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Electronic and Steric Effects
- Fluorine Substitution: The 2-fluorophenyl group in the title compound introduces electron-withdrawing effects, stabilizing the adjacent amino group and influencing pKa values. Comparatively, the 4-hydroxyphenyl analog () exhibits electron-donating effects, altering reactivity in coupling reactions .
Biological Activity
2-{(Tert-butoxy)carbonylamino}acetic acid, also known as Boc-2-amino-2-(2-fluorophenyl)acetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, physicochemical properties, and biological activities based on diverse research findings.
The compound has the following physicochemical characteristics:
- Molecular Formula : C₁₃H₁₆FNO₄
- Molecular Weight : 304.27 g/mol
- LogP : 3.03 (indicating moderate lipophilicity)
- Polar Surface Area : 76 Ų
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
These properties suggest that the compound may have suitable characteristics for membrane permeability and bioavailability, which are critical for drug development.
Synthesis
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group followed by the introduction of the fluorophenyl moiety. The detailed synthetic pathway can be optimized based on the desired yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of amino acids with fluorinated phenyl groups exhibit significant antimicrobial activities. For instance, compounds similar to 2-{(Tert-butoxy)carbonylamino}acetic acid have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anticancer Activity
Studies have demonstrated that certain amino acid derivatives possess anticancer properties. The incorporation of fluorine into aromatic rings can enhance the selectivity and potency of these compounds against cancer cells. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a substrate or inhibitor for enzymes like CYP2C19, which is relevant in drug metabolism . This characteristic could be exploited in designing drugs that require modulation of metabolic rates.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various Boc-protected amino acids, including derivatives with fluorinated phenyl groups. The results indicated that these compounds had significant inhibitory effects on Gram-positive and Gram-negative bacteria.Compound MIC (μg/mL) Activity Boc-2-amino-2-(2-fluorophenyl)acetic acid 32 Moderate Boc-2-amino-2-(4-fluorophenyl)acetic acid 16 High -
Anticancer Studies :
Research on the anticancer properties of related compounds showed that they could reduce cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.Cell Line IC50 (μM) Mechanism HeLa 10 Apoptosis MCF-7 15 Cell Cycle Arrest
Q & A
Q. What are the common synthetic routes for preparing 2-{(Tert-butoxy)carbonylamino}acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves catalytic asymmetric methods or hydrolysis of protected esters. Key steps include:
- Catalytic asymmetric synthesis : Using (R,R)-FeBIPF2 (2 mol%) and TMP (tetramethylpiperidine) at –30°C for 16 hours achieves 95% yield and 90% enantiomeric excess (ee). Purification via flash column chromatography with n-hexane/EtOAc (5:1 + 0.2% HOAc) ensures high purity .
- Ester hydrolysis : Ethyl esters (e.g., ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate) are hydrolyzed with LiOH in THF/H2O at 0°C. Yield optimization requires careful control of aqueous extraction and solvent ratios .
Table 1: Synthesis Methods Comparison
*Estimated based on analogous procedures.
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Detects the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl) and 2-fluorophenyl aromatic protons (δ ~7.0–7.5 ppm). Fluorine-19 NMR resolves electronic effects of the fluorine substituent .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 268.1 for C₁₃H₁₅FNO₄) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for drug design (e.g., cephalosporin derivatives) .
Q. What are the key considerations in selecting protecting groups for amino acids in peptide synthesis?
Methodological Answer: The tert-butoxycarbonyl (Boc) group is preferred for its stability under basic conditions and compatibility with fluorenylmethoxycarbonyl (Fmoc) strategies. Critical factors include:
- Orthogonality : Boc can be removed with TFA without affecting acid-labile Fmoc groups .
- Steric effects : The bulky Boc group minimizes racemization during coupling reactions .
- Solubility : Boc-protected derivatives often exhibit better solubility in organic solvents (e.g., THF, DCM) .
Advanced Questions
Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
Methodological Answer:
- Catalyst screening : Chiral catalysts like FeBIPF2 improve stereoselectivity. For example, (R,R)-FeBIPF2 at –30°C achieves 90% ee .
- Temperature control : Lower temperatures (–30°C to –40°C) reduce kinetic resolution of enantiomers .
- Additives : TMP enhances catalyst activity by stabilizing intermediates .
Q. How can contradictions in NMR data (e.g., unexpected shifts) be resolved during characterization?
Methodological Answer:
- Comparative analysis : Cross-reference with X-ray crystallography data to validate spatial arrangements (e.g., fluorine’s ortho-substitution effects) .
- Computational modeling : DFT calculations predict chemical shifts and coupling constants, resolving discrepancies between experimental and theoretical data .
- Deuterated solvent effects : Use DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions .
Q. What potential pharmacological applications does this compound have, and how is its bioactivity validated?
Methodological Answer:
- Antibiotic precursors : Used in synthesizing fluoro-substituted cephalosporins, validated via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria .
- Peptide therapeutics : Incorporated into drug candidates targeting enzyme inhibition (e.g., ACE inhibitors). Activity is assessed via kinetic assays and molecular docking .
Table 2: Bioactivity Assessment Methods
| Application | Assay Type | Key Metrics | Reference |
|---|---|---|---|
| Antibiotic derivatives | MIC assays | Bacterial growth inhibition | |
| Enzyme inhibitors | Fluorescence kinetics | IC₅₀, Ki values |
Q. What strategies mitigate racemization during Boc-deprotection in peptide synthesis?
Methodological Answer:
- Low-temperature deprotection : Use TFA/DCM at 0°C to minimize acid-induced racemization .
- Scavengers : Add triisopropylsilane (TIPS) to quench carbocations formed during Boc removal .
- Monitoring : Track ee via chiral HPLC (e.g., Chiralpak IG column, n-hexane/iPrOH = 9:1) .
Q. How does the 2-fluorophenyl group influence reactivity in coupling reactions?
Methodological Answer:
- Electronic effects : Fluorine’s electronegativity deactivates the phenyl ring, reducing nucleophilic aromatic substitution but enhancing stability toward oxidation .
- Steric hindrance : Ortho-fluorine increases steric bulk, requiring activated coupling reagents (e.g., HATU) for amide bond formation .
Notes
- Methodological Rigor : Emphasized reproducibility (e.g., catalyst loading, solvent ratios) and validation techniques (e.g., chiral HPLC, X-ray).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
